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Compound of Interest

Compound Name: 5-(3'-Hydroxybenzyl)hydantoin

CAS No.: 216956-20-6

Cat. No.: B016291 Get Quote

Chemical Identity & Structural Context
Compound: 5-(3'-Hydroxybenzyl)hydantoin CAS Registry Number: 216956-20-6 Molecular

Formula: C₁₀H₁₀N₂O₃ Molecular Weight: 206.20 g/mol IUPAC Name: 5-[(3-

hydroxyphenyl)methyl]imidazolidine-2,4-dione

Structural Significance
This compound represents a meta-substituted phenol derivative of the hydantoin scaffold.

Unlike its para-substituted isomer (the hydantoin of tyrosine), the meta-hydroxyl group induces

unique electronic shielding effects on the aromatic ring, creating a distinct spectroscopic

fingerprint.[1] It is often encountered as a metabolite or impurity in the synthesis of

phenylalanine-derived hydantoins.

Synthesis Pathway (Bucherer-Bergs Reaction)
The most authoritative route for synthesis—and the source of specific impurities—is the

Bucherer-Bergs reaction starting from 3-hydroxybenzaldehyde.
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Figure 1: The Bucherer-Bergs multicomponent synthesis pathway.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR profile of 5-(3'-Hydroxybenzyl)hydantoin is characterized by the asymmetry of the

meta-substituted aromatic ring and the rigidity of the hydantoin core.

Solvent System: DMSO-d₆ is the requisite solvent due to the polarity of the hydantoin ring and

the phenolic hydroxyl group.

¹H NMR Analysis (Proton)
The proton spectrum is defined by three distinct regions: the exchangeable heteroatoms, the

aromatic zone (ABCD system), and the aliphatic linker.[1]
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Position Shift (δ, ppm) Multiplicity Integration
Assignment
Logic

NH-3 10.45 ± 0.1 Broad Singlet 1H

Imide NH

(flanked by two

C=O). Most

acidic/deshielded

.[1]

OH 9.25 ± 0.1 Broad Singlet 1H

Phenolic OH.

Shift varies with

concentration/te

mp.[1]

NH-1 7.90 ± 0.1 Broad Singlet 1H

Amide NH. Less

acidic than NH-3.

[1]

H-5' 7.05 - 7.10 Triplet (t) 1H

Meta-proton.

Coupled to H-4'

and H-6'.

H-2' 6.60 - 6.65 Singlet (s) 1H

Isolated between

alkyl and OH.[1]

Narrow coupling.

H-6' 6.65 - 6.70 Doublet (d) 1H
Ortho to alkyl,

para to OH.[1]

H-4' 6.55 - 6.60 Doublet (dd) 1H

Ortho to OH,

para to alkyl.[1]

Shielded by OH.

[1]

H-5 4.25 - 4.35 ddd / t 1H

Chiral center.

Coupled to

diastereotopic H-

6 protons.[1]

H-6 2.85 - 2.95 Multiplet 2H Benzylic CH₂.

Diastereotopic
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splitting often

collapses to a

pseudo-doublet.

[1]

Expert Insight: The key differentiator from the para-isomer (Tyrosine hydantoin) is the aromatic

region.[1] The para-isomer shows a clean AA'BB' doublet pair. The meta-isomer (this

compound) displays a complex 4-spin system where H-2' appears as a distinct narrow signal

due to lack of ortho-coupling.

¹³C NMR Analysis (Carbon)
The carbon spectrum confirms the hydantoin scaffold and the specific substitution pattern of

the phenol.[1]
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Carbon Type Shift (δ, ppm) Assignment
Structural
Validation

C=O (C-4) 176.5 Urea Carbonyl
Downfield due to

amide resonance.[1]

C=O (C-2) 157.2 Urea Carbonyl

Flanked by two

nitrogens (urea-like).

[1]

C-3' 157.5 Aromatic C-OH
Deshielded ipso

carbon (Phenolic).

C-1' 137.8 Aromatic C-Alk
Ipso carbon attached

to methylene.

C-5' 129.5 Aromatic CH

Meta to OH. Least

affected by OH

shielding.

C-6' 120.1 Aromatic CH Ortho to alkyl.

C-2' 116.5 Aromatic CH
Ortho to OH and Alkyl

(sterically crowded).[1]

C-4' 113.8 Aromatic CH

Ortho to OH, para to

Alkyl.[1] Most

shielded.

C-5 59.2 Methine CH
Hydantoin chiral

center.[1]

C-6 36.5 Methylene CH₂ Benzylic linker.[1]

Infrared Spectroscopy (FT-IR)
The IR spectrum serves as a rapid identification tool, particularly for the hydantoin "fingerprint"

region.[1]

3400 - 3200 cm⁻¹ (Broad):O-H and N-H Stretching. The phenolic OH and hydantoin NH

groups engage in strong hydrogen bonding, broadening this region.[1]
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1770 cm⁻¹ (Medium/Sharp):C=O Stretch (C-2). The carbonyl at position 2, constrained in the

5-membered ring.

1720 cm⁻¹ (Strong):C=O[1] Stretch (C-4). The amide-like carbonyl, typically the most intense

band.

1600 & 1585 cm⁻¹:Aromatic C=C. Characteristic "breathing" modes of the benzene ring.[1]

1250 cm⁻¹:C-O Stretch. Phenolic carbon-oxygen bond.[1]

Mass Spectrometry (MS)
Ionization Mode: Electrospray Ionization (ESI) or Electron Impact (EI).[1] Molecular Ion: [M+H]⁺

= 207.07 m/z (ESI+); M⁺ = 206 m/z (EI).[1]

Fragmentation Logic
The fragmentation pattern is dictated by the stability of the benzyl cation and the fragility of the

hydantoin ring.

Tropylium Formation (m/z 107): Cleavage of the benzylic bond generates the

hydroxytropylium ion (C₇H₇O⁺), the base peak in EI.[1]

RDA Cleavage: Retro-Diels-Alder type collapse of the hydantoin ring releases isocyanic acid

(HNCO).[1]

Pathway A: Benzylic Cleavage Pathway B: Ring Collapse

Molecular Ion [M+]
m/z 206

Hydroxybenzyl Cation
(Tropylium derivative)

m/z 107

Homolytic Cleavage

Hydantoin Radical
(Neutral Loss)

Fragment Ion
[M - CO - NH3]
m/z ~163 / 135

Loss of HNCO/CO
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Figure 2: Primary mass spectrometric fragmentation pathways.

Experimental Protocol: Sample Preparation
To ensure data integrity matching the values above, follow this specific preparation protocol.

NMR Sample Prep[1]
Drying: Dry the solid 5-(3'-Hydroxybenzyl)hydantoin under vacuum over P₂O₅ for 4 hours

to remove hydration water which interferes with the OH/NH signals.[1]

Solvent: Use DMSO-d₆ (99.9% D). Do not use CDCl₃ or Methanol-d₄; the compound is

sparingly soluble in chloroform, and methanol will exchange the OH/NH protons, erasing key

diagnostic signals.[1]

Concentration: Prepare a solution of ~10 mg in 0.6 mL solvent.

Acquisition: Run ¹H NMR with a standard pulse sequence (30° pulse) and a relaxation delay

(d1) of at least 2.0 seconds to allow full relaxation of the rigid aromatic protons.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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